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molecular formula C8H10O3S B8706209 Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate

Ethyl 2-hydroxy-2-(thiophen-2-yl)acetate

Cat. No. B8706209
M. Wt: 186.23 g/mol
InChI Key: BDYPNJQVKHKGPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455646B2

Procedure details

A solution of ethyl 2-oxo-2-(thiophen-2-yl)acetate (5.00 g, 27.1 mmol) in ethanol (50 mL) is cooled at 0° C. with an ice bath. NaBH4(0.31 g, 8.14 mmol) is added in four portions under stirring. The mixture is stirred at 0° C. for 10 minutes, then allowed to warm at RT and stirred for additional 30 minutes. Reaction is concentrated under vacuum and the residue is partitioned between Et2O and ice-cooled water. The organic layer is separated, washed with water and brine, dried over Na2SO4, filtered and evaporated to give a colorless liquid (5.05 g, 91% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[BH4-].[Na+]>C(O)C>[CH2:6]([O:5][C:3](=[O:4])[CH:2]([OH:1])[C:8]1[S:9][CH:10]=[CH:11][CH:12]=1)[CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C(C(=O)OCC)C=1SC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.31 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 0° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred for additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Reaction
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between Et2O and ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled water
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C=1SC=CC1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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